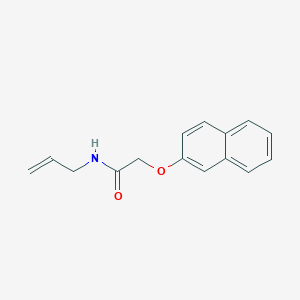

2-(naphthalen-2-yloxy)-N-(prop-2-en-1-yl)acetamide

Description

2-(Naphthalen-2-yloxy)-N-(prop-2-en-1-yl)acetamide is an acetamide derivative featuring a naphthalen-2-yloxy group linked to a methylene carbon and an allylamine (prop-2-en-1-yl) substituent on the nitrogen. The compound’s structure combines a hydrophobic naphthalene ring with a reactive allyl group, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

2-naphthalen-2-yloxy-N-prop-2-enylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-2-9-16-15(17)11-18-14-8-7-12-5-3-4-6-13(12)10-14/h2-8,10H,1,9,11H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDZBUCMZFAHUJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)COC1=CC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00366673 | |

| Record name | F0208-0032 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6139-45-3 | |

| Record name | F0208-0032 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-2-yloxy)-N-(prop-2-en-1-yl)acetamide typically involves the reaction of 2-naphthol with 2-chloro-N-(prop-2-en-1-yl)acetamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-naphthol attacks the carbon atom bonded to the chlorine atom in 2-chloro-N-(prop-2-en-1-yl)acetamide, resulting in the formation of the ether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-2-yloxy)-N-(prop-2-en-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

Reduction: Reduction reactions can convert the acetamide group to an amine.

Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products

Oxidation: Naphthoquinone derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Nitrated or halogenated naphthalene derivatives.

Scientific Research Applications

2-(naphthalen-2-yloxy)-N-(prop-2-en-1-yl)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(naphthalen-2-yloxy)-N-(prop-2-en-1-yl)acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Morpholinoethyl (): The morpholine ring introduces polarity, enhancing water solubility compared to hydrophobic substituents like allyl or phenyl .

- Naphthalene Position :

2.3. Spectroscopic Characterization

Biological Activity

2-(Naphthalen-2-yloxy)-N-(prop-2-en-1-yl)acetamide is a compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action, supported by data tables and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 215.25 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of naphthalene derivatives with acetamides in the presence of suitable catalysts. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Activity

Research indicates that compounds related to naphthalenes exhibit significant anticancer properties. For instance, a study demonstrated that derivatives with naphthalene moieties showed promising antiproliferative activities against various human cancer cell lines.

| Compound | Cell Line | IC (μM) | Mechanism of Action |

|---|---|---|---|

| 18 | NPC-TW01 | 0.6 | Induces cell cycle arrest in S phase |

| 4b | P. falciparum K1 | 5.04 | Inhibits dihydrofolate reductase |

| 4e | P. falciparum K1 | 7.18 | Enhances binding affinity to active site |

The compound N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide (18) specifically inhibited the proliferation of NPC-TW01 cells through alterations in cell division and accumulation during the S phase, showcasing its potential as an anticancer agent .

Antimalarial Activity

The antimalarial properties of related compounds were evaluated against the Plasmodium falciparum K1 strain. Compounds bearing the naphthyloxy moiety exhibited enhanced lipophilicity and biological activity, with IC values ranging from 5.04 to 22.27 μM.

The biological activity of this compound is attributed to its ability to interact with key enzymes and receptors involved in cellular processes:

- Dihydrofolate Reductase Inhibition : Compounds like 4b demonstrated strong binding interactions with PfDHFR, which is critical for folate metabolism in malaria parasites.

- Cell Cycle Modulation : The compound's effect on cell cycle distribution suggests it may induce apoptosis or senescence in cancer cells.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of naphthalene derivatives in various biological contexts:

- Antiproliferative Studies : A notable study showed that certain naphthalene-containing compounds significantly inhibited the growth of nasopharyngeal carcinoma cells without affecting normal peripheral blood mononuclear cells .

- In Silico Docking Studies : Molecular docking simulations have revealed favorable interactions between these compounds and target proteins, indicating potential for drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.